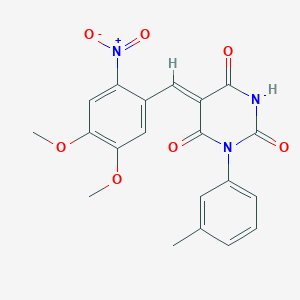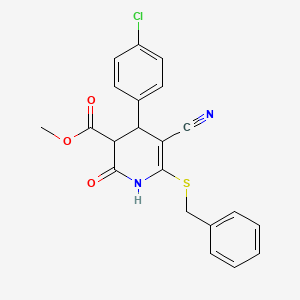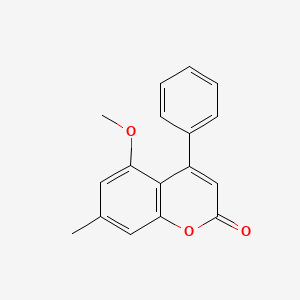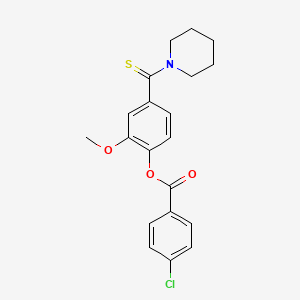![molecular formula C22H22O3 B15037303 3-methyl-1-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B15037303.png)
3-methyl-1-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-1-[(3-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-[(3-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using a methylating agent like methyl iodide.
Methylation of the phenyl ring: The methyl group on the phenyl ring can be introduced through Friedel-Crafts alkylation using a methyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-[(3-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Methyl iodide, benzyl chloride, and various Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-METHYL-1-[(3-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biology: Studies investigate its effects on cellular processes, such as cell proliferation, apoptosis, and signal transduction pathways.
Mechanism of Action
The mechanism by which 3-METHYL-1-[(3-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE exerts its effects involves interactions with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, the compound may inhibit specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds share a similar chromene core structure and are known for their diverse biological activities.
Flavonoids: These compounds also contain a chromene core and are widely studied for their antioxidant and anti-inflammatory properties.
Benzopyrans: These compounds have a similar structural framework and are investigated for their potential therapeutic applications.
Uniqueness
3-METHYL-1-[(3-METHYLPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H22O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-methyl-1-[(3-methylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C22H22O3/c1-14-6-5-7-16(10-14)13-24-19-11-15(2)12-20-21(19)17-8-3-4-9-18(17)22(23)25-20/h5-7,10-12H,3-4,8-9,13H2,1-2H3 |
InChI Key |
TXPDOFGXALFOGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC(=CC3=C2C4=C(CCCC4)C(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-3-methylbenzamide](/img/structure/B15037224.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15037229.png)
![3-(benzyloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15037236.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15037240.png)
![2,4,6,8-Tetrakis(4-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B15037241.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15037245.png)
![N-[(1E)-(3,4-dimethoxyphenyl)methylene]-1-methyl-1H-benzimidazol-2-amine](/img/structure/B15037251.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide](/img/structure/B15037255.png)
![(E)-3-[3,4-dimethoxy-5-(piperonylsulfamoyl)phenyl]acrylic acid](/img/structure/B15037270.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B15037276.png)




